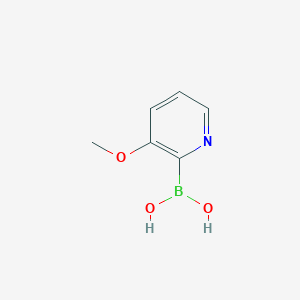

3-Methoxypyridine-2-boronic acid

Description

Significance of Pyridinylboronic Acids as Versatile Building Blocks in Modern Chemical Synthesis

Pyridinylboronic acids are a class of reagents that have become indispensable in modern chemical synthesis. arkat-usa.org The pyridine (B92270) motif is a core component of numerous biologically active molecules and pharmaceuticals. nih.gov The ability to use pyridinylboronic acids as coupling partners in powerful carbon-carbon bond-forming reactions allows for the modular and efficient construction of highly substituted pyridine derivatives. nih.gov These reactions are often characterized by their high functional group tolerance and mild reaction conditions, making them suitable for complex molecule synthesis. nih.gov The synthesis of pyridinylboronic acids themselves can be achieved through several established methods, including halogen-metal exchange from halopyridines followed by borylation, or directed ortho-metalation. arkat-usa.orgorgsyn.orgdergipark.org.tr While the synthesis of some pyridinylboronic acids can be challenging due to their stability, a variety of protocols have been developed to provide access to these crucial synthetic intermediates. orgsyn.org

Overview of Boronic Acids' Role in Enabling Carbon-Carbon and Carbon-Heteroatom Bond-Forming Methodologies

Boronic acids are renowned for their central role in some of the most powerful transformations in organic chemistry, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. nih.gov This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between a boronic acid and an organohalide, and has become a cornerstone for the synthesis of biaryls, polyaryls, and other complex structures found in pharmaceuticals and advanced materials. nih.gov

Beyond the Suzuki-Miyaura coupling, the utility of boronic acids extends to a wide array of other bond-forming methodologies. These include the Chan-Lam coupling for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, which are also fundamental connections in many biologically active compounds. The versatility, general stability, and relatively low toxicity of boronic acids have cemented their status as essential tools for synthetic chemists. nih.gov

Properties

IUPAC Name |

(3-methoxypyridin-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO3/c1-11-5-3-2-4-8-6(5)7(9)10/h2-4,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGWPKYDCLMHNIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=N1)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627811 | |

| Record name | (3-Methoxypyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500707-34-6 | |

| Record name | (3-Methoxypyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reactivity Profiles in Transition Metal Catalyzed Cross Coupling Reactions

Fundamental Principles of Suzuki-Miyaura Cross-Coupling with Pyridinylboronic Acids

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination. researchgate.netlibretexts.orgmdpi.com When employing pyridinylboronic acids, the fundamental nature of these steps remains the same, but the kinetics, thermodynamics, and intermediate structures are significantly influenced by the pyridine (B92270) moiety.

Oxidative addition is typically the initial and often rate-determining step in the catalytic cycle, involving the insertion of a low-valent palladium(0) catalyst into the carbon-halogen bond of the coupling partner (e.g., a halopyridine). rsc.orguwindsor.ca The rate of this step is highly dependent on the nature of the halide (I > Br > Cl >> F), the electronic properties of the pyridine ring, and the steric and electronic characteristics of the phosphine (B1218219) ligands on the palladium center. rsc.orgacs.org

For halopyridines, the electron-deficient nature of the pyridine ring generally accelerates oxidative addition compared to electron-rich arenes. However, the position of the halogen and other substituents can have a profound impact. A quantitative reactivity model for oxidative addition to Pd(PCy₃)₂ has shown that the reaction rates span several orders of magnitude depending on the steric and electronic parameters of the (hetero)aryl halide. rsc.org For instance, Hammett plot analysis reveals a correlation between the electronic properties of substituents and the reaction rate. rsc.org The presence of the pyridine nitrogen can also lead to catalyst inhibition by coordinating to the Pd(0) center, thereby reducing its availability for oxidative addition.

Table 1: Relative Reactivity of Aryl Halides in Oxidative Addition

| Aryl Halide | Leaving Group | Relative Rate (Qualitative) | Reference |

|---|---|---|---|

| Aryl Iodide | I | Fastest | youtube.com |

| Aryl Bromide | Br | Intermediate | rsc.orgyoutube.com |

| Aryl Chloride | Cl | Slowest | rsc.orgacs.org |

| Aryl Triflate | OTf | Comparable to Bromide/Chloride | organic-chemistry.org |

This table provides a general qualitative trend for the oxidative addition step.

Kinetic studies have established that for many catalyst systems, particularly those involving bulky, electron-rich phosphine ligands, the active species for oxidative addition is a coordinatively unsaturated 14-electron Pd(0)L₂ or even a 12-electron Pd(0)L species, formed by ligand dissociation from a Pd(0)L₃ or Pd(0)L₄ precursor. uwindsor.ca The thermodynamics of the oxidative addition are generally favorable, leading to the formation of a stable square-planar arylpalladium(II) halide complex. chemrxiv.orgchemrxiv.org

Transmetalation, the transfer of the organic group from boron to the palladium center, is the defining step of the Suzuki-Miyaura reaction and mechanistically differentiates it from other cross-coupling reactions. acs.orgnih.gov For pyridinylboronic acids, this step is particularly nuanced. Two primary mechanistic pathways are debated: the "boronate" pathway and the "oxo-palladium" (or hydroxide) pathway. chembites.orgrsc.org

Boronate Pathway: In this mechanism, the base reacts with the boronic acid to form a more nucleophilic tetracoordinate boronate species [ArB(OH)₃]⁻. researchgate.netnih.gov This activated boronate then displaces the halide from the arylpalladium(II) halide complex to form a diarylpalladium(II) intermediate.

Oxo-Palladium Pathway: Alternatively, the base (specifically hydroxide) can react with the arylpalladium(II) halide complex to form an arylpalladium(II) hydroxide (B78521) complex [ArPdL₂(OH)]. This species is more electrophilic at the palladium center and readily reacts with the neutral boronic acid.

Elegant studies by Hartwig and others, using NMR spectroscopy to observe reaction intermediates, have provided strong evidence for the oxo-palladium pathway under many common reaction conditions. chembites.org They demonstrated that the reaction of an isolated arylpalladium(II) hydroxide complex with a boronic acid is significantly faster than the reaction of an isolated boronate with an arylpalladium(II) halide complex. chembites.org However, the operative pathway can be influenced by the specific base, solvent, and ligands used.

The presence of a base is crucial for the Suzuki-Miyaura coupling to proceed. libretexts.orgorganic-chemistry.org Its primary role is to facilitate the transmetalation step, regardless of the precise pathway. nih.gov

In the boronate pathway , the base deprotonates the boronic acid, increasing the nucleophilicity of the organic group attached to boron and making it more readily transferable to the palladium center. researchgate.net The effectiveness of a base is often correlated with its ability to form the reactive boronate species.

In the oxo-palladium pathway , the base generates the key arylpalladium(II) hydroxide intermediate. chembites.org The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH) and solvent system (often involving water) is critical for establishing the necessary equilibrium to form this reactive intermediate. researchgate.netchembites.org The pKa of the boronic acid can also influence reactivity, with bases favoring the reaction of boronic acids with lower pKa values under substoichiometric conditions. researchgate.net

For a substrate like 3-methoxypyridine-2-boronic acid, the ortho-positioning of the pyridine nitrogen and the methoxy (B1213986) group can lead to intramolecular chelation effects that significantly influence the catalytic cycle. The nitrogen atom of the pyridine ring can coordinate to the palladium center at various stages. nih.govmdpi.com

Studies on the coupling of 2-methoxyphenylboronic acid have shown that the oxygen atom of the methoxy group can act as an additional ligand, coordinating to the palladium in the transition state. nih.govresearchgate.net This chelation can alter the geometry of the palladium complex, influencing reaction rates and, in cases of chiral biaryl synthesis, stereoselectivity. nih.gov A similar effect can be anticipated for 3-methoxypyridine-2-boronic acid, where both the pyridine nitrogen and the methoxy oxygen are available for chelation. This can stabilize key intermediates and transition states, potentially accelerating the transmetalation step. However, strong coordination of the pyridine nitrogen to the Pd(0) precursor can also act as an inhibitor, as previously mentioned. researchgate.net The balance of these competing effects is a key factor in optimizing reaction conditions.

The final step in the catalytic cycle is reductive elimination from the diarylpalladium(II) intermediate. youtube.com In this step, the two organic groups couple to form the new C-C bond of the biaryl product, and the palladium catalyst is reduced from Pd(II) to Pd(0), allowing it to re-enter the catalytic cycle. acs.org This step is generally fast and irreversible. The rate of reductive elimination is influenced by the steric bulk and electronic properties of both the coupling partners and the ancillary ligands. Bulky, electron-donating ligands on the palladium center can accelerate this step by promoting the formation of a three-coordinate intermediate that is primed for elimination. capes.gov.br

Transmetalation Pathways: Comparative Analysis of Boronate and Oxo-Palladium Mechanisms

Advanced Catalyst Design and Optimization for Pyridinylboronic Acid Couplings

The challenges associated with the Suzuki-Miyaura coupling of pyridinylboronic acids—namely catalyst inhibition by the pyridine nitrogen and potential for side reactions like protodeboronation—have driven the development of advanced catalyst systems. researchgate.netresearchgate.net

Modern catalyst design focuses on the use of sterically hindered and highly electron-rich phosphine ligands. These ligands promote the formation of highly active, low-coordinate palladium species that are less susceptible to poisoning by the pyridine nitrogen. They also accelerate both the oxidative addition and reductive elimination steps. mdpi.comacs.org

Table 2: Examples of Advanced Ligands for Pyridinylboronic Acid Coupling

| Ligand | Name/Type | Key Features | Typical Substrates | Reference |

|---|---|---|---|---|

| P(t-Bu)₃ | Tri(tert-butyl)phosphine | Highly electron-rich, bulky monophosphine | Aryl chlorides, triflates | acs.org |

| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Buchwald biaryl phosphine | General for challenging couplings | mdpi.com |

| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Buchwald biaryl phosphine | Electron-deficient and sterically hindered substrates | |

| CataCXium A | Di(1-adamantyl)-n-butylphosphine | Bulky, electron-rich monophosphine | Aryl bromides, activated chlorides | nih.gov |

This table showcases some commonly used ligands for difficult Suzuki-Miyaura couplings.

For instance, the catalyst system Pd₂(dba)₃/P(t-Bu)₃ has proven effective for coupling a wide range of aryl chlorides and bromides with arylboronic acids, often at room temperature. acs.org Biaryl phosphine ligands, such as SPhos, developed by Buchwald, are particularly effective. The methoxy groups on the SPhos ligand are thought to play a role in stabilizing the palladium complex and promoting high catalytic activity. mdpi.com The development of such ligands has been crucial in enabling the efficient synthesis of complex bi-heteroaromatic compounds derived from substrates like 3-methoxypyridine-2-boronic acid. acs.orgcdnsciencepub.com

Palladium-Based Catalytic Systems: Ligand Design, Turnover Number, and Selectivity

Palladium catalysis remains the gold standard for Suzuki-Miyaura reactions. The efficacy of coupling 3-Methoxypyridine-2-boronic acid is profoundly influenced by the choice of ligand, which modulates the electronic and steric environment of the palladium center. The catalytic cycle generally involves oxidative addition of an organohalide to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst. libretexts.org

Ligand Design: For electron-deficient heteroaryl boronic acids like the pyridinyl variants, the transmetalation step is often rate-limiting. Ligand design principles aim to accelerate this step. Electron-rich and sterically hindered phosphine ligands are often employed. libretexts.orgnih.gov The electron density on the ligand facilitates the initial oxidative addition, while the steric bulk promotes the final reductive elimination. libretexts.org Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) and related systems are highly effective, creating a coordinatively unsaturated and reactive palladium center that enhances catalytic activity. nih.gov In some cases, phosphite (B83602) or phosphine oxide ligands have also shown high activity for coupling 2-pyridyl boron derivatives. nih.gov

Turnover Number (TON) and Selectivity: High turnover numbers are desirable for economic and environmental reasons, signifying a more efficient catalyst. For challenging substrates like heteroaryl chlorides, rational design of reaction parameters, including the use of highly active catalysts, can lead to quantitative yields with catalyst loadings as low as 0.005–0.05 mol%. nih.gov A study on the reaction of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with 2-methoxyphenylboronic acid, a close analog, demonstrated that the sequence of substitution could be investigated, revealing mechanistic details about the coupling order. beilstein-journals.orgnih.gov This highlights the potential for achieving high selectivity. The methoxy group at the 3-position in the target compound can exert a directing effect, potentially through chelation with the metal center during the catalytic cycle, influencing regioselectivity in polyhalogenated systems. beilstein-journals.org

| Catalyst/Ligand System | Substrate Type | Key Findings | Reference(s) |

| Pd(OAc)₂ / SPhos | Aryl Bromides | Effective for coupling electron-deficient arylboronic acids, mitigating homocoupling. | researchgate.net |

| XPhos-Pd-G2 | Aryl/Heteroaryl Halides | High yields in one-pot borylation/Suzuki coupling, demonstrating catalyst robustness. | nih.gov |

| Pd₂dba₃ / Phosphite Ligands | Aryl Bromides/Chlorides | Highly active for Suzuki-Miyaura reactions of 2-pyridyl boron derivatives. | nih.gov |

| [Na₂PdCl₄] / Sulfonated Fluorenylphosphine | Heterocyclic Chlorides | Quantitative yields with very low catalyst loadings (0.005-0.05 mol%) in aqueous systems. | nih.gov |

Nickel-Catalyzed Suzuki-Miyaura Reactions as Sustainable Alternatives

The high cost and relative scarcity of palladium have driven research into alternatives using more earth-abundant first-row transition metals. Nickel has emerged as a powerful, cost-effective catalyst for cross-coupling reactions. nih.gov Nickel-catalyzed Suzuki-Miyaura couplings offer complementary reactivity to palladium and are particularly adept at activating challenging substrates like aryl chlorides and phenol (B47542) derivatives (e.g., carbamates, sulfamates). nih.govacs.org

The development of nickel-catalyzed methods aligns with the principles of green chemistry, not only by replacing a precious metal but also by enabling reactions in more environmentally benign solvents like 2-Me-THF or t-amyl alcohol. nih.gov Commercially available and air-stable precatalysts such as NiCl₂(PCy₃)₂ can be employed to couple a range of heterocyclic substrates, including pyridine and quinoline (B57606) derivatives, with aryl boronic acids in good to excellent yields. nih.gov Mechanistic studies suggest that for some substrates, the reaction may proceed via the formation of a boronic ester intermediate that facilitates C-O cleavage in alcohol-based electrophiles. nih.gov The ability to efficiently construct bis(heterocyclic) frameworks using nickel catalysis is of significant value in pharmaceutical manufacturing. nih.gov

| Catalyst System | Solvent | Key Features | Reference(s) |

| NiCl₂(PCy₃)₂ | 2-Me-THF, t-amyl alcohol | "Green" solvents; couples heterocyclic halides and phenol derivatives. | nih.gov |

| Ni(dppp)Cl₂ | Not specified | High efficiency for C(sp³)–C(sp²) coupling of (hetero)naphthyl alcohols with arylboronic acids. | nih.gov |

| Ni(II) complexes on SiO₂ | Not specified | Hybrid molecular/heterogeneous catalysts showing activity where molecular counterparts failed. | sc.edu |

Rhodium-Catalyzed Asymmetric Cross-Couplings with Pyridinyl Boronic Acids

The synthesis of chiral, enantioenriched molecules is a central goal of modern organic chemistry. While the Suzuki-Miyaura reaction is excellent for creating C(sp²)-C(sp²) bonds, its application in asymmetric synthesis to form C(sp²)-C(sp³) centers has been more challenging. sigmaaldrich.com Rhodium catalysis has become a key tool for asymmetric 1,4-addition reactions of boronic acids to various acceptors. researchgate.netspringernature.com

Direct asymmetric coupling with pyridinyl boronic acids can be problematic due to issues like catalyst inhibition and rapid protodeboronation. researchgate.netnih.gov However, strategies have been developed to overcome these challenges. For instance, rhodium-catalyzed asymmetric reductive Heck reactions of aryl boronic acids with partially reduced pyridine derivatives (e.g., phenyl pyridine-1(2H)-carboxylate) can produce 3-substituted tetrahydropyridines with high yield and enantioselectivity. nih.gov In other cases, halogen modification of the pyridine ring can render it suitable for rhodium-catalyzed asymmetric conjugate additions. researchgate.net The success of these reactions hinges on the use of chiral ligands, such as chiral dienes, which coordinate to the rhodium center and control the stereochemical outcome of the C-C bond-forming step. researchgate.netdntb.gov.ua

Analysis and Mitigation of Side Reactions in Pyridinylboronic Acid Transformations

The utility of 3-Methoxypyridine-2-boronic acid in cross-coupling is often hampered by competing side reactions. The inherent properties of the substrate—namely the Lewis basic pyridine nitrogen and the labile carbon-boron bond—are responsible for these undesired pathways.

Protodeboronation: Mechanistic Understanding and Strategies for Suppression

Protodeboronation is the protonolysis of the C-B bond, replacing the boronic acid moiety with a hydrogen atom, which constitutes a major pathway for reagent loss. wikipedia.orgchemrxiv.org This side reaction is particularly pronounced for heteroaromatic boronic acids containing a basic nitrogen atom, such as 2-pyridinyl boronic acids. wikipedia.orgrsc.org

Mechanistic Understanding: The mechanism is highly dependent on pH. Under neutral conditions, basic heteroaromatic boronic acids can form zwitterionic species. For 2-pyridine boronic acid, this zwitterion is implicated in its rapid protodeboronation via a unimolecular fragmentation of the C-B bond. wikipedia.org The reaction can also be catalyzed by the base required for the Suzuki-Miyaura coupling and even by the palladium catalyst itself, particularly with bulky phosphine ligands. chemrxiv.orgrsc.org

Strategies for Suppression:

Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol (B44631) or N-methyliminodiacetic acid (MIDA) ester, is a common and effective strategy. rsc.orgsigmaaldrich.com These esters are more resistant to protodeboronation and release the active boronic acid in situ under the reaction conditions.

Anhydrous Conditions: Since water is a proton source, employing anhydrous reaction conditions can significantly attenuate competitive protodeboronation. nih.gov

Slow-Release Protocols: Using MIDA boronates allows for the slow release of the boronic acid, keeping its instantaneous concentration low and favoring the productive cross-coupling pathway over decomposition. rsc.orgacs.org

Homocoupling Pathways: Factors Influencing Formation and Methods for Control

Homocoupling is the dimerization of the boronic acid to form a symmetrical biaryl, another common side reaction that consumes the starting material. researchgate.net

Factors Influencing Formation: This process is often mediated by the palladium catalyst. One established mechanism involves the aerobic oxidation of the Pd(0) catalyst to Pd(II), which then undergoes two successive transmetalations with the boronic acid, followed by reductive elimination. researchgate.net However, a rare pathway involving protonolysis followed by a second transmetalation has also been identified, particularly with hindered, electron-deficient arenes. researchgate.net The formation of homocoupling products is often more prevalent with electron-deficient arylboronic acids. researchgate.net

Methods for Control:

Oxygen Exclusion: Since oxygen can promote the formation of the Pd(II) species that initiates homocoupling, rigorous deoxygenation of the reaction mixture (e.g., via nitrogen sparging) is crucial. researchgate.net

Addition of Mild Reducing Agents: The addition of a mild reductant, such as potassium formate, can help maintain the palladium catalyst in its active Pd(0) oxidation state, thereby suppressing the Pd(II)-mediated homocoupling pathway. researchgate.net

Ligand Choice: The use of specific ligands, such as the bulky biarylphosphine SPhos, has been shown to favor the desired cross-coupling product over the homocoupled dimer. researchgate.net

Catalyst Inhibition and Deactivation by Pyridine Nitrogen Coordination

The lone pair of electrons on the pyridine nitrogen atom can act as a Lewis base and coordinate to the Lewis acidic transition metal center (Pd, Ni, Rh) of the catalyst. nih.govrsc.org

Strategies for Mitigation:

Use of Lewis Acids: Adding a soluble Lewis acid, such as trimethyl borate (B1201080), can "mask" the Lewis basic nitrogen atom by coordinating to it. This attenuates its ability to inhibit the catalyst and can also help buffer the reaction medium. nih.gov

Ligand Design: Employing sterically demanding ligands can create a crowded environment around the metal center. This steric hindrance can disfavor the binding of the pyridine nitrogen to the catalyst while still permitting the primary steps of the catalytic cycle to occur. nih.gov

Reaction Conditions: The choice of solvent and base can influence the extent of catalyst inhibition. For example, using a solvent system that solubilizes all components effectively can lead to higher catalytic activity. nih.gov

Applications in Advanced Organic Synthesis and Complex Chemical Architecture Construction

Construction of Complex Heterocyclic Scaffolds via Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. 3-Methoxypyridine-2-boronic acid is an effective coupling partner in these reactions, enabling the synthesis of a wide array of intricate heterocyclic structures that are prevalent in pharmaceuticals and materials science. nih.gov

The bipyridine unit is a privileged scaffold in coordination chemistry and the development of functional materials. 3-Methoxypyridine-2-boronic acid is instrumental in the modular synthesis of substituted bipyridines and more extended oligopyridine systems. Through Suzuki-Miyaura coupling, the methoxypyridyl moiety can be efficiently introduced into a target molecule by reacting with a halogenated pyridine (B92270) or another pyridyl boronic ester.

For instance, the coupling of a pyridyl boronic acid with a halopyridine, catalyzed by a palladium complex, is a common strategy. mdpi.com A specific patent details the preparation of 2,3'-dimethoxy-[2,4']bipyridyl through a process involving a methoxypyridine boronic acid intermediate, highlighting the industrial relevance of such compounds. google.com The synthesis of various bipyridine derivatives often utilizes palladium catalysts with specific phosphine (B1218219) ligands to achieve high yields and selectivity. mdpi.com

Table 1: Representative Suzuki-Miyaura Coupling for Bipyridine Synthesis

| Electrophile | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield | Reference |

| 2-Bromopyridine (B144113) | 3-Pyridylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Good | mdpi.com |

| 2-Bromo-3-methoxypyridine | 3-Methoxy-4-(trimethylsilyl)pyridine | Palladium Catalyst | Alkaline Condition | Not Specified | High | google.com |

| 2-Chloropyridine | Arylboronic Acid | Pd₂(dba)₃/P(t-Bu)₃ | K₃PO₄ | Toluene | >95% | bris.ac.uk |

Formation of Diverse Carbon-Carbon Bonds with Various Electrophiles (e.g., Aryl Halides, Trifluoromethanesulfonates)

The utility of 3-Methoxypyridine-2-boronic acid extends to coupling with a broad spectrum of electrophiles beyond halopyridines. Aryl halides (bromides, chlorides) and aryl trifluoromethanesulfonates (triflates) are common partners, allowing for the construction of complex biaryl and heteroaryl-aryl structures. researchgate.net Aryl triflates are particularly useful as they can be readily prepared from phenols and serve as effective surrogates for aryl halides in palladium-catalyzed couplings. researchgate.netacs.org

The reaction conditions are generally mild, employing a palladium catalyst, a base, and an appropriate solvent system. researchgate.net The choice of ligand for the palladium catalyst can be crucial, with bulky phosphine ligands often favoring the reaction by promoting key steps in the catalytic cycle. bris.ac.uknih.gov The versatility of this methodology allows for the synthesis of complex molecular frameworks from readily available starting materials. rsc.org

Table 2: Coupling of Boronic Acids with Various Electrophiles

| Boronic Acid | Electrophile | Catalyst System | Base | Conditions | Yield | Reference |

| Arylboronic acid | Aryl triflate | Pd(PPh₃)₄ or PdCl₂(dppf) | K₃PO₄ | Toluene, 60°C | High | researchgate.netacs.org |

| Arylboronic acid | Aryl chloride | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene, RT | >95% | bris.ac.uk |

| Arylboronic acid | Aryl bromide | Pd/NiFe₂O₄ | K₂CO₃ | DMF/H₂O, 80°C | 70-98% | researchgate.net |

| 6-Chloro-2-methoxypyridin-3-ylboronic acid | 2-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane, 90°C | 80% | dergipark.org.tr |

Exploration of Functional Group Tolerance and Substrate Scope in Coupling Reactions of 3-Methoxypyridine-2-boronic Acid

A significant advantage of the Suzuki-Miyaura reaction is its exceptional tolerance for a wide variety of functional groups, which is critical for its application in the late-stage functionalization of complex molecules, particularly in the pharmaceutical industry. researchgate.netrsc.org Reactions involving pyridylboronic acids can accommodate sensitive functional groups such as esters, amides, nitriles, and even other halides on both the boronic acid and the electrophilic coupling partner. researchgate.netnih.gov

The substrate scope for couplings with pyridylboronic acids is broad. Studies have demonstrated successful reactions with a diverse range of electron-rich, electron-poor, and sterically hindered aryl and heteroaryl halides and triflates. nih.govnih.gov While the Lewis basic nitrogen atom of the pyridine ring can sometimes inhibit the catalyst, modern catalytic systems, often employing specific ligands or additives, have largely overcome this challenge. nih.govnih.gov For example, research into the synthesis of gamma-secretase modulators involved intermediates like 6-bromo-2-methoxy-3-aminopyridine, suggesting that amino and halo functionalities are compatible with subsequent coupling steps. nih.gov

Integration into Multi-Component Reactions and Cascade Processes for Enhanced Synthetic Efficiency

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. mdpi.com Boronic acids are known to participate in several powerful MCRs, including the Petasis borono-Mannich reaction, which combines an amine, a carbonyl compound, and a boronic acid to form substituted amines. nih.gov

Similarly, cascade reactions, where the product of an initial reaction becomes the substrate for subsequent intramolecular transformations, offer a rapid pathway to complex molecular structures. nih.gov Boronic acids can be integrated into such processes. For example, a manganese(III)-mediated radical cascade reaction between arylboronic acids and isocyanides has been used to synthesize diimide derivatives, forming multiple new bonds in a single step. rhhz.net While specific reports detailing the integration of 3-methoxypyridine-2-boronic acid into these reaction types are sparse, its structural motifs are found in products synthesized by MCRs. For instance, a three-component reaction followed by a Suzuki coupling with a boronic acid derivative has been used to generate novel BET bromodomain inhibitors based on an imidazo[1,2-a]pyrazine (B1224502) scaffold. mdpi.com This demonstrates the feasibility and high potential for incorporating 3-methoxypyridine-2-boronic acid into efficient, convergent synthetic strategies.

Role in Medicinal Chemistry and Drug Discovery Platforms

Strategic Integration of 3-Methoxypyridine-2-boronic Acid into Bioactive Molecular Scaffolds

The pyridine (B92270) ring and the methoxy (B1213986) group of 3-methoxypyridine-2-boronic acid can be chemically modified, allowing for its incorporation into a diverse array of bioactive molecules. pipzine-chem.com This versatility makes it a valuable building block in the synthesis of compounds for various therapeutic applications.

Boronic acids are well-established as effective inhibitors of serine proteases, a class of enzymes implicated in numerous diseases. tandfonline.comresearchgate.net The boron atom acts as an electrophile that mimics the transition state of peptide bond hydrolysis, forming a stable, yet reversible, covalent bond with the catalytic serine residue in the enzyme's active site. tandfonline.comresearchgate.net This interaction leads to potent and selective inhibition. The pyridinylboronic acid moiety, as found in 3-methoxypyridine-2-boronic acid, can be incorporated into peptide or non-peptide scaffolds to create highly effective enzyme inhibitors. For instance, α-amino cyclic boronates have been designed as inhibitors of the HCV NS3 protease, demonstrating sub-micromolar inhibitory concentrations (IC₅₀). mdpi.com

A notable example of a successful boronic acid-based drug is bortezomib (B1684674), a proteasome inhibitor used in the treatment of multiple myeloma. mdpi.comnih.gov The design of bortezomib was a significant advancement, demonstrating that replacing an aldehyde moiety with a boronic acid group resolved issues of rapid dissociation, lack of specificity, and unfavorable pharmacokinetics seen in earlier peptide aldehyde inhibitors. nih.gov This success has spurred further research into boronic acid-containing compounds, including those with pyridinyl scaffolds, for enzyme inhibition. mdpi.commdpi.com

The unique properties of boron-containing compounds are also being harnessed in the development of new antimicrobial and anti-inflammatory drugs. researchgate.net For example, vaborbactam (B611620) is a cyclic boronic acid β-lactamase inhibitor approved for treating urinary tract infections in combination with the antibiotic meropenem. mdpi.com It effectively inhibits class A and C β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. mdpi.com Boronic acid-based inhibitors are designed as transition-state analogs, making them less susceptible to resistance mechanisms. mdpi.com

In the realm of anti-inflammatory agents, oxazaborine compounds containing boron have been proposed to target the NLRP3 inflammasome. mdpi.com Furthermore, some studies suggest that boric acid can modulate inflammation. researchgate.net The incorporation of the 3-methoxypyridine-2-boronic acid scaffold could lead to the development of novel antimicrobial and anti-inflammatory agents with improved efficacy and resistance profiles.

The success of bortezomib and ixazomib (B1672701) in treating multiple myeloma has firmly established the potential of boronic acids in anticancer therapy. mdpi.commdpi.com These drugs function as proteasome inhibitors, disrupting protein degradation pathways and leading to cancer cell apoptosis. nih.gov Research is ongoing to develop new boronic acid-based anticancer agents with improved selectivity and reduced side effects. mdpi.com Phenylboronic acid derivatives, for example, have shown promise as anticancer agents due to their ability to inhibit cancer cell growth by targeting proteasome-mediated protein degradation. nih.gov

In antiviral research, boronic acids have been investigated for their potential to inhibit viral proteases. mdpi.com For instance, replacing a carboxylic acid with a boronic acid in dipeptidic inhibitors of Zika, West Nile, and dengue viral proteases resulted in a thousand-fold increase in affinity. nih.gov While specific research on 3-methoxypyridine-2-boronic acid in antiviral applications is not extensively documented, its structural features make it a candidate for incorporation into novel antiviral compounds. Some 2-benzoxyl-phenylpyridine derivatives have demonstrated antiviral activity against coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7). mdpi.com

Modulation of Biological Activity and Pharmacological Profiles through Boron Incorporation

A key feature of boronic acids in drug design is their capacity to form reversible covalent bonds with nucleophilic residues in biological targets, such as the hydroxyl group of serine or threonine. tandfonline.comnih.gov The boron atom in its sp²-hybridized state has an empty p-orbital, making it a Lewis acid that readily accepts electrons from a nucleophile. nih.gov This interaction leads to the formation of a tetrahedral, sp³-hybridized boronate adduct. nih.gov

This reversible covalent interaction is distinct from irreversible covalent bonding, which can lead to permanent target inactivation and potential toxicity. tandfonline.com The reversibility allows for a dynamic equilibrium between the bound and unbound states of the inhibitor, which can contribute to a better safety profile. tandfonline.com The strength and kinetics of this bond can be fine-tuned by modifying the substituents on the boronic acid, offering a powerful tool for optimizing drug efficacy and duration of action. researchgate.net

The incorporation of a boronic acid moiety can significantly enhance the potency of a drug by providing a strong and specific interaction with the target protein. nih.gov This is evident in the substantial affinity gains observed when replacing other functional groups with boronic acids in enzyme inhibitors. nih.gov

Furthermore, the introduction of boron can improve the pharmacokinetic profile of a drug. nih.gov For instance, boronic acid derivatives may exhibit reduced first-pass metabolism because they can reversibly bind to diols present in sugars and glycoproteins, making them less available for glucuronidation. nih.gov The prodrug forms of bortezomib and ixazomib, which are esters, are designed to increase solubility and protect the active boronic acid. mdpi.com In the case of bortezomib, the mannitol (B672) ester protecting group also reduces toxicity by releasing the active drug in the lower pH environment of tumors. mdpi.com However, it is also important to consider that boronic acids are susceptible to hydrolysis, which could lead to unpredictable biodistribution and unfavorable pharmacokinetics in some cases. mdpi.com

The table below summarizes the key FDA-approved boronic acid-containing drugs and their mechanisms of action.

| Drug Name | Brand Name | Mechanism of Action | Therapeutic Use |

| Bortezomib | Velcade | Proteasome inhibitor | Multiple Myeloma, Mantle Cell Lymphoma |

| Ixazomib | Ninlaro | Proteasome inhibitor | Multiple Myeloma |

| Vaborbactam | Vabomere (in combination with meropenem) | β-lactamase inhibitor | Complicated Urinary Tract Infections |

| Tavaborole | Kerydin | Leucyl-tRNA synthetase inhibitor | Onychomycosis (fungal nail infection) |

| Crisaborole | Eucrisa | Phosphodiesterase 4 (PDE4) inhibitor | Atopic Dermatitis |

This table is based on information from multiple sources. mdpi.commdpi.com

General Rationales for Boronic Acid Drug Design and Discovery

The rationale for using the boronic acid functional group in drug design is multifaceted, stemming from its unique electronic structure and reactivity. Boronic acids act as Lewis acids due to the electron-deficient, sp²-hybridized boron atom which possesses a vacant p-orbital. wiley-vch.de This feature allows them to engage in specific and often reversible interactions with biological targets, a highly desirable characteristic in modern drug discovery. tandfonline.comwikipedia.org

Covalent Inhibition and Transition-State Mimicry

A primary strategy in boronic acid drug design is their use as "warheads" for covalent inhibition of enzymes, particularly proteases. tandfonline.com Boronic acids have a remarkable ability to form stable, reversible covalent bonds with the nucleophilic hydroxyl groups of serine and threonine residues found in the active sites of many enzymes. tandfonline.compnas.orgenamine.net

This interaction is based on the boronic acid's ability to mimic the tetrahedral transition state of peptide bond hydrolysis. nih.gov When a boronic acid inhibitor binds to a serine protease, the boron atom is attacked by the catalytic serine's hydroxyl group, forming a tetrahedral boronate adduct. wikipedia.orgnih.gov This stable complex effectively blocks the enzyme's active site, preventing it from processing its natural substrate. wikipedia.org This mechanism has been successfully exploited to inhibit various enzyme classes, including proteasomes, β-lactamases, and prostate-specific antigen (PSA). nih.govnih.govmdpi.com The reversibility of this bond can be advantageous, potentially reducing the risk of permanent, off-target modifications and improving a drug's safety profile. tandfonline.compnas.org

Improved Potency and Pharmacokinetics

The replacement of other functional groups, such as aldehydes, with a boronic acid moiety has been shown to resolve issues of instability, lack of specificity, and unfavorable pharmacokinetics. mdpi.com For example, in the development of proteasome inhibitors, peptidyl boronic acids proved to be more effective and specific than their aldehyde predecessors. mdpi.comnih.gov The unique binding properties of the boronic acid group can lead to a significant increase in inhibitor potency, sometimes by orders of magnitude. mdpi.com Furthermore, the development of boronic ester prodrugs has demonstrated that these compounds can be formulated for oral administration, a significant advantage in drug delivery. enamine.net

Success in Drug Development

The viability of boronic acids in medicine is best illustrated by the number of approved drugs and clinical candidates. The approval of Bortezomib in 2003 for the treatment of multiple myeloma validated the entire class of proteasome inhibitors and spurred further research. mdpi.comwiley-vch.denih.gov Since then, several other boronic acid-containing drugs have reached the market, targeting a range of diseases from cancer to bacterial infections. nih.govresearchgate.net

| Drug Name | Target Enzyme/Protein | Therapeutic Area | Year of First FDA Approval |

| Bortezomib | 26S Proteasome (β5 subunit) | Multiple Myeloma, Mantle Cell Lymphoma | 2003 |

| Ixazomib | 20S Proteasome (β5 subunit) | Multiple Myeloma | 2015 |

| Vaborbactam | Serine β-Lactamases | Complicated Urinary Tract Infections | 2017 |

| Crisaborole | Phosphodiesterase-4 (PDE4) | Atopic Dermatitis | 2016 |

| Tavaborole | Leucyl-tRNA Synthetase | Onychomycosis (fungal infection) | 2014 |

This table summarizes key information about FDA-approved drugs containing a boronic acid moiety, highlighting their targets and therapeutic applications. nih.govmdpi.comtandfonline.comnih.govmdpi.com

Versatility as an Electrophilic Warhead

In the context of covalent inhibitors, the boronic acid is considered an electrophilic "warhead" that reacts with a nucleophilic residue on the target protein. It is one of several such groups used in drug design, each with its own reactivity profile and target preferences.

| Electrophilic Warhead | Target Residue(s) | Bond Type |

| Boronic Acid | Serine, Threonine, Lysine | Reversible Covalent |

| Nitrile | Cysteine | Reversible Covalent |

| Ketone (activated) | Cysteine, Serine | Reversible Covalent |

| Aldehyde | Cysteine | Reversible Covalent |

| α-cyanoacrylamide | Cysteine | Irreversible Covalent |

This table compares boronic acid to other common electrophilic warheads used in the design of covalent inhibitors, noting their primary amino acid targets and the nature of the covalent bond formed. tandfonline.com

Computational Chemistry and Theoretical Investigations of 3 Methoxypyridine 2 Boronic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 3-Methoxypyridine-2-boronic acid. These methods allow for the optimization of the molecule's geometry and the calculation of various electronic properties that govern its reactivity. epstem.netaps.org

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. aimspress.comnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. aimspress.comresearchgate.net

A smaller HOMO-LUMO gap suggests higher chemical reactivity, greater polarizability, and a lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This indicates a higher propensity for the molecule to engage in charge transfer interactions. aimspress.comresearchgate.net For 3-Methoxypyridine-2-boronic acid, the distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, thereby predicting its behavior in various reaction pathways. Computational studies on related methoxypyridine boronic acid isomers have shown that a low HOMO-LUMO energy gap points to the possibility of intramolecular charge transfer. researchgate.net

Table 1: Representative FMO Data for 3-Methoxypyridine-2-boronic acid (Illustrative) This table presents illustrative data based on typical DFT calculations for similar molecules.

| Parameter | Energy (eV) | Implication |

| HOMO Energy | -6.58 | Indicates electron-donating capability. Localized on the pyridine (B92270) ring and methoxy (B1213986) group. |

| LUMO Energy | -1.25 | Indicates electron-accepting capability. Localized on the boronic acid moiety and adjacent carbon. |

| Energy Gap (ΔE) | 5.33 | Reflects the molecule's overall reactivity and kinetic stability. |

Mulliken Population Analysis and Atomic Charge Distribution

Mulliken population analysis is a computational method used to estimate the partial atomic charges within a molecule. wikipedia.org This analysis partitions the total electron population among the constituent atoms, providing a quantitative measure of the electron distribution. uni-muenchen.de While it has known limitations, such as sensitivity to the choice of basis set, it remains a valuable tool for a qualitative understanding of charge distribution. wikipedia.orguni-muenchen.de

The calculated atomic charges for 3-Methoxypyridine-2-boronic acid identify the electrophilic and nucleophilic centers. The boron atom, being electron-deficient, is expected to carry a significant positive charge, making it a Lewis acidic site. Conversely, the oxygen and nitrogen atoms are expected to have negative charges due to their high electronegativity. This charge distribution is crucial for understanding the molecule's interaction with other reagents, particularly in reactions like the Suzuki-Miyaura coupling where interactions with bases and metal catalysts are fundamental. epstem.netaimspress.com

Table 2: Illustrative Mulliken Atomic Charges for 3-Methoxypyridine-2-boronic Acid This table provides a plausible charge distribution based on general principles and calculations on similar structures.

| Atom | Illustrative Mulliken Charge (a.u.) |

| B (in B(OH)2) | +0.65 |

| O (in B(OH)2) | -0.55 |

| O (in OCH3) | -0.48 |

| N (in Pyridine) | -0.42 |

| C2 (Pyridine, bonded to B) | -0.15 |

| C3 (Pyridine, bonded to OCH3) | +0.20 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for static electronic properties, molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules. MD simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions. monash.edu

For 3-Methoxypyridine-2-boronic acid, MD simulations can elucidate the conformational landscape, particularly the rotational freedom of the boronic acid [-B(OH)2] and methoxy [-OCH3] groups relative to the pyridine ring. Understanding the preferred orientations and the energy barriers between different conformers is essential, as the molecule's conformation can significantly influence its reactivity and ability to bind to a catalyst's active site.

Furthermore, MD simulations can model the interactions between 3-Methoxypyridine-2-boronic acid and its environment, such as solvent molecules or other reactants. These simulations can reveal the nature and dynamics of hydrogen bonding between the boronic acid's hydroxyl groups and protic solvents or bases, which is a critical aspect of its activation in cross-coupling reactions.

Mechanistic Elucidation through Advanced Computational Modeling

Advanced computational modeling, primarily using DFT, is indispensable for mapping out the detailed mechanisms of complex organic reactions. It allows for the characterization of transient species like transition states and intermediates that are often difficult or impossible to observe experimentally.

The synthesis of aryl boronic acids and their esters often involves palladium-catalyzed C-H borylation or cross-coupling with a diboron (B99234) reagent. wikipedia.orgorganic-chemistry.org Computational studies have been crucial in elucidating the mechanisms of these transformations. researchgate.net For instance, in the Miyaura borylation, which uses a diboron compound, or the Masuda borylation, which uses pinacolborane, DFT calculations help to map out the catalytic cycle. researchgate.netmdpi.com

These calculations can model key steps such as the oxidative addition of an aryl halide to the palladium(0) catalyst and the subsequent transmetalation or σ-bond metathesis event that forms the C-B bond. researchgate.netmdpi.com By calculating the energy profiles of proposed pathways, researchers can identify the rate-determining step and characterize the geometry and energy of the transition states and intermediates involved. For example, DFT calculations have been used to support a mechanism involving σ-bond metathesis between a cationic palladium-aryl complex and the borylating agent as the crucial product-forming step. researchgate.net

The Suzuki-Miyaura reaction is the most prominent application of aryl boronic acids, and its transmetalation step has been the subject of extensive computational investigation. nih.govlibretexts.org This step involves the transfer of the aryl group from the boron atom to the palladium center. rsc.org The reaction is base-assisted, and computational modeling has been essential in clarifying the role of the base. chembites.orgresearchgate.net

Two primary mechanistic pathways have been proposed and scrutinized using DFT calculations:

The Boronate Pathway : The base (e.g., hydroxide) activates the boronic acid to form a more nucleophilic boronate species, [ArB(OH)3]-, which then reacts with the palladium-halide complex [L-Pd-Ar'-X]. chembites.org

The Oxo-Palladium Pathway : The base first reacts with the palladium-halide complex to form a palladium-hydroxo species [L-Pd-Ar'-OH], which is more reactive towards the neutral boronic acid. chembites.orgresearchgate.net

Computational studies, through the calculation of activation barriers and reaction energies, have provided strong evidence that the oxo-palladium pathway is generally more kinetically favorable. chembites.org These models have characterized the key pre-transmetalation intermediates featuring a palladium-oxygen-boron linkage, which precede the aryl transfer via a four-centered transition state. researchgate.net

Analysis of Solvent Effects and Solvation Models on Reaction Energetics

Implicit Solvation Models: The most common approach for modeling solvent effects is the use of implicit or continuum solvation models. researchgate.net These models treat the solvent as a continuous medium with a defined dielectric constant (ε), rather than modeling individual solvent molecules. This method offers a balance between computational cost and accuracy, making it feasible to study complex reaction pathways. researchgate.netdntb.gov.ua

Commonly used implicit solvation models include:

Polarizable Continuum Model (PCM): This is a widely used method where the solute is placed in a cavity within the solvent continuum. The solute's charge distribution polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute. researchgate.netresearchgate.net The Integral Equation Formalism variant of PCM (IEF-PCM) is particularly common in modern quantum chemical calculations. researchgate.net

Conductor-like Screening Model (COSMO): This model approximates the dielectric continuum as a conductor, which simplifies the calculation of the screening charges on the cavity surface. It is known for its robustness and efficiency.

Solvation Model based on Density (SMD): Developed at the University of Minnesota, the SMD model is a universal solvation model that is parameterized for a wide range of solvents. It calculates the solvation free energy based on the solute's electron density.

Impact on Reaction Energetics: Theoretical studies on related pyridine derivatives have shown that changing solvent polarity can significantly affect molecular properties and reaction energies. researchgate.net For a hypothetical reaction involving 3-Methoxypyridine-2-boronic acid, density functional theory (DFT) calculations combined with an implicit solvation model like PCM can be used to compute the free energy profile in different solvents. The results typically show that polar solvents can stabilize charged intermediates or transition states, thereby lowering activation barriers compared to the gas phase or nonpolar solvents. researchgate.netresearchgate.net

For instance, in a Suzuki-Miyaura cross-coupling reaction, the transmetalation step often involves polar or charged species. The calculated activation energy for this step would be expected to vary with the solvent's dielectric constant.

Below is a hypothetical data table illustrating how the calculated activation free energy (ΔG‡) for a reaction step involving 3-Methoxypyridine-2-boronic acid might vary with the solvent, as predicted by DFT calculations.

| Solvent | Dielectric Constant (ε) | Calculated Activation Free Energy (ΔG‡) (kcal/mol) | Computational Model |

|---|---|---|---|

| Gas Phase | 1.0 | 25.4 | B3LYP/6-311+G(d,p) |

| Toluene | 2.4 | 22.1 | B3LYP/6-311+G(d,p) (PCM) |

| Tetrahydrofuran (THF) | 7.5 | 20.5 | B3LYP/6-311+G(d,p) (PCM) |

| Ethanol | 24.6 | 18.9 | B3LYP/6-311+G(d,p) (PCM) |

| Water | 78.4 | 17.8 | B3LYP/6-311+G(d,p) (PCM) |

This table is illustrative and based on general principles of computational chemistry. The values are not from a specific published study on 3-Methoxypyridine-2-boronic acid.

Prediction of Ligand-Catalyst Interactions and Regio/Stereoselectivity in Catalytic Systems

3-Methoxypyridine-2-boronic acid is a valuable building block in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. Computational methods are indispensable for understanding how this substrate interacts with the catalyst and for predicting the selectivity of the reaction.

Ligand-Catalyst Interactions: The outcome of a catalytic reaction is highly dependent on the nature of the ligands coordinated to the metal center (e.g., palladium). These ligands influence the steric and electronic properties of the catalyst, which in turn affects substrate binding, oxidative addition, transmetalation, and reductive elimination steps.

DFT calculations can model the geometry and electronic structure of the active catalyst, including the binding of 3-Methoxypyridine-2-boronic acid (or its derived boronate) to the metal center. Techniques like Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM) can be used to quantify the interactions, such as the donation of electron density from the pyridine nitrogen or the boronic acid group to the metal.

Predicting Regio- and Stereoselectivity: In reactions where multiple outcomes are possible, computational chemistry can predict the most likely product by comparing the activation energies of the different reaction pathways.

Regioselectivity: When reacting with a substrate containing multiple reactive sites (e.g., a di-halogenated heterocycle), 3-Methoxypyridine-2-boronic acid could potentially couple at different positions. By calculating the energy profiles for each possible reaction pathway, the kinetically favored product (the one with the lowest activation energy barrier) can be identified. rsc.org Studies on catalyst-controlled regioselective additions to pyridine derivatives have demonstrated that ligand properties can be correlated with the observed selectivity, allowing for the development of predictive statistical models.

Stereoselectivity: In reactions that create chiral centers, DFT can be used to model the transition states leading to different stereoisomers. The difference in the calculated free energies of these diastereomeric transition states can be used to predict the enantiomeric excess (ee) or diastereomeric ratio (dr) of the reaction.

The following hypothetical table shows predicted regioselectivity for the Suzuki-Miyaura coupling of 3-Methoxypyridine-2-boronic acid with a hypothetical di-substituted aryl halide (ArX¹X²), illustrating how different catalyst ligands can influence the outcome.

| Catalyst Ligand | Calculated ΔG‡ (Position 1) (kcal/mol) | Calculated ΔG‡ (Position 2) (kcal/mol) | Predicted Product Ratio (P1:P2) |

|---|---|---|---|

| PPh₃ (Triphenylphosphine) | 21.5 | 22.8 | 8:1 |

| XPhos | 23.1 | 21.2 | 1:15 |

| SPhos | 20.8 | 23.5 | >20:1 |

| BINAP | 22.0 | 22.3 | 2:1 |

This table is illustrative, demonstrating the type of data generated from computational studies to predict regioselectivity. The values are not from a specific published study on 3-Methoxypyridine-2-boronic acid.

Advanced Characterization and Analytical Methodologies for 3 Methoxypyridine 2 Boronic Acid

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Spectroscopic techniques are fundamental in determining the molecular structure and purity of 3-Methoxypyridine-2-boronic acid by probing its interactions with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹B NMR for Detailed Structural Information

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 3-Methoxypyridine-2-boronic acid in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR: Proton NMR provides information on the number and environment of hydrogen atoms. For 3-Methoxypyridine-2-boronic acid, the spectrum would be expected to show distinct signals for the three aromatic protons on the pyridine (B92270) ring, a singlet for the methoxy (B1213986) (-OCH₃) group, and a broad, exchangeable signal for the two hydroxyl (-OH) protons of the boronic acid group. The chemical shifts and coupling patterns of the pyridine protons are diagnostic of their substitution pattern.

¹³C NMR: Carbon-13 NMR identifies all unique carbon atoms in the molecule. The spectrum would display six signals: one for the methoxy carbon and five for the carbons of the pyridine ring. The carbon atom directly attached to the boron (C2) would likely exhibit a broader signal or one of lower intensity due to quadrupolar relaxation effects from the adjacent boron nucleus.

¹¹B NMR: Boron-11 NMR is crucial for characterizing boron-containing compounds. 3-Methoxypyridine-2-boronic acid is expected to show a single, broad resonance in a chemical shift range typical for trigonal planar, sp²-hybridized boronic acids (approximately 27-33 ppm). acs.org The position and width of this signal can also provide insights into equilibria in solution, such as the formation of boroxine anhydrides or tetracoordinate boronate species. acs.org

Table 1: Predicted NMR Spectroscopic Data for 3-Methoxypyridine-2-boronic acid Note: These are predicted values based on known chemical principles and data from analogous compounds, as specific experimental data is not widely published.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~ 8.2 - 8.4 | dd | Pyridine H6 |

| ¹H | ~ 7.8 - 8.0 | dd | Pyridine H4 |

| ¹H | ~ 7.1 - 7.3 | dd | Pyridine H5 |

| ¹H | ~ 3.9 - 4.1 | s | -OCH₃ |

| ¹H | Variable (broad) | s | B(OH)₂ |

| ¹³C | ~ 160 - 165 | Pyridine C3-O | |

| ¹³C | ~ 150 - 155 | Pyridine C6 | |

| ¹³C | ~ 140 - 145 | Pyridine C4 | |

| ¹³C | ~ 120 - 125 | Pyridine C5 | |

| ¹³C | Low Intensity | Pyridine C2-B | |

| ¹³C | ~ 55 - 60 | -OCH₃ |

Infrared and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, identifies the functional groups within a molecule by measuring the vibrations of its chemical bonds. These methods provide a characteristic "fingerprint" for 3-Methoxypyridine-2-boronic acid.

Infrared (IR) Spectroscopy: Key absorptions in the IR spectrum would confirm the presence of the primary functional groups. A very broad absorption band in the high-frequency region (typically 3200-3600 cm⁻¹) is characteristic of the O-H stretching of the hydrogen-bonded boronic acid hydroxyl groups. A strong band around 1315-1380 cm⁻¹ would correspond to the asymmetric B-O stretching vibration. Additional significant peaks would include C-O stretching for the methoxy group and various C=C and C=N stretching vibrations from the pyridine ring.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar bonds. It would be effective in identifying the symmetric vibrations of the pyridine ring structure, providing further confirmation of the aromatic core.

Table 2: Characteristic Vibrational Frequencies for 3-Methoxypyridine-2-boronic acid

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| O-H Stretch (H-bonded) | 3200 - 3600 (broad) | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch (-OCH₃) | 2850 - 3000 | IR, Raman |

| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1600 | IR, Raman |

| Asymmetric B-O Stretch | 1315 - 1380 | IR |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. For 3-Methoxypyridine-2-boronic acid, the conjugated π-system of the pyridine ring acts as a chromophore. The technique is useful for confirming the presence of this aromatic system and for quantitative analysis. The spectrum would be expected to show characteristic absorption maxima (λmax) corresponding to π → π* transitions.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. This technique would allow for the precise measurement of bond lengths, bond angles, and torsional angles of 3-Methoxypyridine-2-boronic acid. Furthermore, it would reveal the packing of molecules in the crystal lattice and elucidate key intermolecular interactions, such as the common formation of hydrogen-bonded dimers between the boronic acid groups of adjacent molecules.

Table 3: Crystallographic Parameters Obtainable from X-ray Diffraction Note: This table lists the type of data that would be generated from a successful crystallographic analysis.

| Parameter | Information Provided |

|---|---|

| Crystal System | The basic symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The full symmetry description of the crystal. |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., B-O, B-C, C-O). |

| Bond Angles (°) | Angles between three connected atoms, defining molecular geometry. |

High-Resolution Mass Spectrometry for Accurate Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of 3-Methoxypyridine-2-boronic acid. It measures the mass-to-charge ratio (m/z) of the molecular ion with extremely high accuracy (typically to four or five decimal places), allowing for the unequivocal determination of its chemical formula (C₆H₈BNO₃). Analysis of the fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure, with expected losses of small, stable molecules like water (H₂O) or radicals such as the methoxy group (•OCH₃).

Table 4: Expected HRMS Fragmentation Data for 3-Methoxypyridine-2-boronic acid (C₆H₈BNO₃)

| Ion Formula | Calculated Monoisotopic Mass (m/z) | Identity/Fragment Loss |

|---|---|---|

| [C₆H₈BNO₃ + H]⁺ | 154.0670 | Molecular Ion (Protonated) |

| [C₆H₆BNO₂ + H]⁺ | 136.0565 | Loss of H₂O |

| [C₅H₈BNO₂ + H]⁺ | 126.0667 | Loss of CO |

Chromatographic Techniques for Separation, Purification, and Quantitative Analysis (e.g., HPLC, GC)

Chromatographic methods are indispensable for separating 3-Methoxypyridine-2-boronic acid from reaction impurities, assessing its purity, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for the analysis of arylboronic acids. A C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile or methanol), often with an acid modifier (such as formic acid or trifluoroacetic acid), would be suitable. The retention time of the compound is a characteristic property under specific conditions, and the peak area from a UV detector can be used for accurate quantification and purity determination (e.g., >98%).

Gas Chromatography (GC): Due to the low volatility and high polarity of the boronic acid functional group, direct analysis by GC is challenging. Derivatization to form a more volatile ester, such as a pinacol (B44631) ester, would typically be required before GC analysis. This method is less common for routine purity analysis but can be used for specific applications.

Future Perspectives and Emerging Research Directions for 3 Methoxypyridine 2 Boronic Acid

Development of Novel and More Efficient Catalytic Systems for Challenging Coupling Partners

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and pyridinylboronic acids are key participants. Future research will likely focus on developing novel palladium catalyst systems to improve the efficiency of coupling reactions involving sterically hindered or electronically demanding partners. nih.gov For instance, the use of specialized ligands can enhance catalyst activity and stability, enabling reactions with a broader range of substrates under milder conditions. nih.gov The development of catalysts that are effective for coupling DNA-linked aryl chlorides highlights the potential for creating highly specialized systems for complex applications. nih.gov

Furthermore, the exploration of alternative metals to palladium, such as ruthenium, is an active area of research. Ruthenium-based catalysts have shown promise in the C–OMe bond cleavage, which could be relevant for reactions involving methoxy-substituted pyridines. mdpi.com The goal is to develop more robust and cost-effective catalytic systems that can overcome the limitations of current methods, particularly for challenging substrates that are prone to side reactions like protodeboronation. mdpi.com

Table 1: Examples of Catalytic Systems for Suzuki-Miyaura Coupling

| Catalyst System | Ligand | Application | Reference |

| [(t-Bu)2P(OH)]2PdCl2 | Sodium 2'-(dicyclohexylphosphino)-2,6-dimethoxy-[1,1'-biphenyl]-3-sulfonate | Coupling of DNA-linked aryl chlorides | nih.gov |

| RuH2(CO)(PPh3)3 | Triphenylphosphine | Coupling of aryl, alkenyl, and alkyl boronates | mdpi.com |

| Pd(OAc)2 | PCy3 | Cross-coupling of cyclopropyl (B3062369) BMIDA with heteroaryl bromides | acs.org |

Exploration of Chemo- and Regioselective Functionalization Strategies at Different Pyridine (B92270) Positions

Achieving chemo- and regioselectivity in the functionalization of substituted pyridines is a significant challenge in organic synthesis. Future research will focus on developing novel strategies to selectively modify the pyridine ring at positions other than the boronic acid moiety. This includes the use of directing groups to control the regioselectivity of C-H activation reactions. For example, neighboring group assistance has been successfully employed for the regioselective hydrolysis, transesterification, and aminolysis of pyridine esters under mild conditions. nih.gov

The development of methods for the direct borylation of pyridines through transition metal-catalyzed C-H functionalization is another promising avenue. mdpi.com These methods would provide a more direct and atom-economical route to a variety of substituted pyridinylboronic acids, avoiding the need for pre-functionalized starting materials. The ability to selectively introduce different functional groups at various positions on the pyridine ring would significantly expand the chemical space accessible from 3-methoxypyridine-2-boronic acid and its derivatives.

Expanding the Scope of Biological Applications and Drug Discovery Leads

Boronic acids and their derivatives have gained significant attention in medicinal chemistry, with several boronic acid-containing drugs approved for clinical use. nih.gov The unique properties of the boronic acid group, such as its ability to form reversible covalent bonds with biological targets, make it an attractive pharmacophore. nih.gov Future research will aim to expand the biological applications of compounds derived from 3-methoxypyridine-2-boronic acid.

This includes the design and synthesis of novel inhibitors for various enzymes and receptors implicated in disease. The pyridine scaffold is a common motif in many biologically active molecules, and the methoxy (B1213986) group can influence the compound's pharmacokinetic and pharmacodynamic properties. Researchers are exploring the use of pyridinylboronic acids in the development of new anticancer agents, antibiotics, and anti-inflammatory drugs. nih.govguidechem.com The development of fragment-based drug discovery platforms utilizing bifunctional building blocks containing a boronic acid moiety is a testament to the growing importance of these compounds in the hit-to-lead phase of pharmaceutical development. acs.org

Integration with Automated Synthesis and Flow Chemistry Platforms for Scalable Production

The demand for large quantities of chemical compounds for high-throughput screening and lead optimization has driven the development of automated synthesis and flow chemistry platforms. syrris.com These technologies offer numerous advantages over traditional batch synthesis, including improved reproducibility, scalability, and safety. syrris.comorganic-chemistry.org Future research will focus on integrating the synthesis of 3-methoxypyridine-2-boronic acid and its derivatives into these automated systems.

Flow chemistry, in particular, is well-suited for the synthesis of boronic acids, as it allows for precise control over reaction parameters such as temperature and mixing, which can be critical for suppressing side reactions. organic-chemistry.org The ability to perform reactions in a continuous flow manner can significantly reduce reaction times and increase throughput, making the scalable production of pyridinylboronic acids more efficient and cost-effective. organic-chemistry.org The combination of automated flow synthesis with artificial intelligence and machine learning algorithms has the potential to accelerate the discovery and development of new drug candidates and functional materials. rsc.org

Table 2: Comparison of Batch vs. Flow Chemistry for Boronic Acid Synthesis

| Feature | Traditional Batch Synthesis | Automated Flow Chemistry |

| Reproducibility | Can be variable | High |

| Scalability | Often requires re-optimization | Direct route to scaling |

| Safety | Handling of hazardous reagents can be challenging | Improved safety through contained systems |

| Efficiency | Can be time-consuming with multiple steps | More efficient with potential for telescoped reactions |

Advancement of Green Chemistry Principles in the Synthesis and Application of Pyridinylboronic Acids

The principles of green chemistry are increasingly being applied to the design of chemical processes to minimize their environmental impact. sciencepublishinggroup.com Future research on 3-methoxypyridine-2-boronic acid will undoubtedly incorporate these principles. This includes the development of more sustainable synthetic routes that utilize less hazardous reagents and solvents, reduce waste generation, and improve atom economy. sphinxsai.comresearchgate.net

Q & A

Q. What are the standard synthetic routes for 3-methoxypyridine-2-boronic acid, and how do reaction conditions influence yield?

The synthesis of pyridine boronic acids typically involves cross-coupling or functionalization of pre-existing pyridine scaffolds. For example, oxidation of methylpyridine derivatives using potassium permanganate (KMnO₄) in aqueous media under controlled temperatures (90–95°C) is a common method to generate carboxylic acid intermediates, which can be further modified . For boronic acid derivatives, Suzuki-Miyaura coupling precursors or direct borylation using palladium catalysts (e.g., Pd(dppf)Cl₂) with bis(pinacolato)diboron (B₂pin₂) may be employed. Reaction parameters such as solvent polarity (e.g., THF vs. DMF), temperature, and stoichiometry of boronating agents critically affect regioselectivity and yield .

Q. How is 3-methoxypyridine-2-boronic acid characterized, and what analytical techniques are essential for purity validation?

Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) to confirm the boronic acid moiety and methoxy group placement. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm in ¹H NMR . Elemental analysis (EA) is used to verify empirical formulas (e.g., C₆H₈BNO₃), with deviations <0.4% considered acceptable . High-performance liquid chromatography (HPLC) or LC-MS ensures purity (>95%), while Fourier-transform infrared (FT-IR) spectroscopy identifies B-O and B-C vibrational modes (~1,350 cm⁻¹ and ~660 cm⁻¹, respectively) .

Q. What are the recommended storage conditions to maintain the stability of 3-methoxypyridine-2-boronic acid?

Boronic acids are hygroscopic and prone to protodeboronation under acidic or aqueous conditions. Storage in anhydrous environments (e.g., under nitrogen or argon) at –20°C in amber vials is advised. Desiccants like molecular sieves should be used, and solvents like dry THF or DMF are preferred for dissolution to minimize hydrolysis .

Advanced Research Questions

Q. How does the electronic effect of the methoxy group influence the reactivity of 3-methoxypyridine-2-boronic acid in Suzuki-Miyaura couplings?

The methoxy group at the 3-position acts as an electron-donating substituent, enhancing the electron density of the pyridine ring. This increases the nucleophilicity of the boronic acid, improving coupling efficiency with electron-deficient aryl halides. However, steric hindrance near the boron atom can reduce reactivity with bulky partners. Optimizing base selection (e.g., K₂CO₃ vs. CsF) and catalyst systems (e.g., Pd(PPh₃)₄) is critical to mitigate these effects .

Q. What strategies resolve contradictions in spectroscopic data for 3-methoxypyridine-2-boronic acid derivatives?

Discrepancies in NMR or EA results often arise from residual solvents, incomplete purification, or tautomerization. For example, EA results for a related compound (C₇H₇NO₃) showed a 0.3% deviation in carbon content due to trace water . Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) can improve purity. Advanced techniques like X-ray crystallography or 2D NMR (e.g., COSY, HSQC) resolve structural ambiguities .

Q. How can the hydrolytic stability of 3-methoxypyridine-2-boronic acid be modulated for aqueous-phase applications?

Protodeboronation in water limits utility in biological or environmental systems. Stabilization strategies include:

- pH control : Maintaining neutral to slightly basic conditions (pH 7–9) to avoid acid-catalyzed degradation.

- Derivatization : Converting to boronate esters (e.g., pinacol esters) or using self-assembled monolayers (SAMs) to shield the boron center.

- Coordination : Introducing chelating agents (e.g., diols) to form stable boronate complexes .

Q. What role does 3-methoxypyridine-2-boronic acid play in sensing or separation technologies?

Boronic acids bind diols (e.g., saccharides) via reversible ester formation, enabling applications in glucose sensing or glycoprotein enrichment. The methoxy group enhances solubility in polar solvents, facilitating integration into electrochemical sensors or boronate affinity columns. Competitive assays using fluorescence quenching (e.g., with Alizarin Red S) quantify binding constants (Kₐ ~10²–10³ M⁻¹) .

Methodological Notes

- Synthetic Optimization : Pilot reactions should test boronating agents (e.g., B₂(OH)₄ vs. B(OMe)₃) to minimize byproducts .

- Analytical Cross-Validation : Combine EA with combustion analysis (CHNS-O) for accurate empirical formula confirmation .

- Stability Testing : Accelerated degradation studies (e.g., 40°C/75% relative humidity) predict shelf-life under varying conditions .

Retrosynthesis Analysis